
Tributyl(1-propynyl)tin
Overview
Description
Tributyl(1-propynyl)tin (CAS: Not explicitly provided; molecular formula: C₁₅H₃₀Sn, molecular weight: 329.11 g/mol) is an organotin compound characterized as a colorless liquid with a boiling point of 277°C and a density of 1.082 g/mL . It is commercially available in purity grades ranging from 2N to 5N, with applications in organic synthesis, particularly in Stille coupling reactions, which are pivotal for forming carbon-carbon bonds in complex molecule construction . Its structure features a propargyl group (HC≡C–) attached to a tributyltin moiety, rendering it reactive in cross-coupling reactions. Safety data highlight its hazardous nature, with hazard codes including H225 (flammable liquid), H301 (toxic if swallowed), and H311 (toxic in contact with skin) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(1-propynyl)tin can be synthesized through the reaction of tributyltin chloride with lithium acetylide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the acetylide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tributyl(1-propynyl)tin undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It reacts with ethyl isocyanate to form phenyl-substituted pyrimidine-dione via cycloaddition.
Stille Coupling Reactions: It participates in Stille coupling reactions to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Cycloaddition Reactions: Ethyl isocyanate is a common reagent, and the reaction is typically catalyzed by nickel(0) complexes.
Stille Coupling Reactions: Palladium catalysts are commonly used, and the reaction is carried out under an inert atmosphere.
Major Products
Cycloaddition Reactions: The major product is phenyl-substituted pyrimidine-dione.
Stille Coupling Reactions: The major products are various substituted organic compounds depending on the halide used.
Scientific Research Applications
Organic Synthesis
Tributyl(1-propynyl)tin is utilized as a reagent in various organic synthesis reactions. It serves as a versatile starting material for the preparation of complex organic molecules.
- Synthesis of Pyrimidine Derivatives : One notable application is its use in the synthesis of phenyl-substituted pyrimidine-diones through cycloaddition and Stille coupling reactions. This method allows for the efficient formation of pyrimidine structures, which are important in medicinal chemistry .
- Preparation of PET Ligands : The compound is also employed in the synthesis of triazolo quinoline derivatives, which are used as positron emission tomography (PET) ligands. These ligands are crucial for in vivo imaging studies of metabotropic glutamate receptors, providing insights into neurological conditions .
- Synthesis of mGluR1 Antagonists : Additionally, this compound plays a role in synthesizing 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which act as potent antagonists for metabotropic glutamate receptor type 1. This application highlights its significance in developing therapeutic agents for neurological disorders .
Medicinal Chemistry
The compound's unique structure allows it to be a useful tool in medicinal chemistry, particularly in drug development.
- Reagent for Trifluoromethylation : Research has shown that derivatives of this compound can be used as efficient reagents for the preparation of trifluoromethylated heterocycles. These compounds are valuable in pharmaceutical applications due to their enhanced biological activity and stability .
- Biological Activity Studies : Studies indicate that organotin compounds, including this compound, exhibit various biological activities, such as antimicrobial and anticancer properties. The mechanisms by which these compounds exert their effects are under investigation, providing potential pathways for novel therapeutic agents .
Environmental Science
While this compound has beneficial applications, it is essential to consider its environmental impact.
- Toxicological Profile : Organotin compounds are known to be persistent and bioaccumulative, raising concerns about their ecological effects. This compound has been classified with reproductive toxicity and acute aquatic hazards, necessitating careful handling and regulation .
- Endocrine Disruption Potential : Although current literature suggests limited evidence of endocrine-disrupting properties for this specific compound, the broader category of organotins has been associated with hormonal disruptions and developmental toxicity . Continued research is necessary to fully understand these implications.
Data Summary Table
Mechanism of Action
The mechanism of action of tributyl(1-propynyl)tin involves its ability to form carbon-carbon bonds through cycloaddition and coupling reactions. The tin atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the propynyl group, which stabilizes the transition state during the reaction.
Comparison with Similar Compounds
Structural Analogues
Tributyl(1-propynyl)tin belongs to a class of organotin reagents with varying substituents that influence reactivity and applications. Key analogues include:
- Tributyl(vinyl)tin : Contains a vinyl group (CH₂=CH–).
- Tributyl(1-ethoxyvinyl)tin : Features an ethoxy-substituted vinyl group (CH₂=C–OCH₂CH₃).
- Tri-n-butyl(1-propenyl)tin : A mixture of cis and trans isomers with a propenyl substituent (CH₂=CHCH₂–).
Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Structural Feature |
---|---|---|---|---|---|
This compound | C₁₅H₃₀Sn | 329.11 | 277 | 1.082 | Propargyl group (HC≡C–) |
Tributyl(vinyl)tin | C₁₄H₂₈Sn | 315.08 | Not reported | Not reported | Vinyl group (CH₂=CH–) |
Tributyl(1-ethoxyvinyl)tin | C₁₆H₃₂OSn | 359.13 | Not reported | Not reported | Ethoxyvinyl (CH₂=C–OCH₂CH₃) |
Tri-n-butyl(1-propenyl)tin | C₁₅H₃₀Sn | 329.11 | Not reported | Not reported | Propenyl group (CH₂=CHCH₂–) |
Data sourced from .
Biological Activity
Tributyl(1-propynyl)tin (TPT) is an organotin compound that has garnered attention for its biological activities, particularly in the context of its potential as a reagent in chemical synthesis and its toxicological effects on various organisms. This article explores the biological activity of TPT, focusing on its mechanisms of action, effects on endocrine systems, and implications for environmental health.
- Chemical Formula : C₁₅H₃₀Sn
- Molecular Weight : 319.00 g/mol
- Structure : TPT consists of three butyl groups and a propynyl group attached to a tin atom.
This compound has been shown to interact with various biological pathways, notably through its role as an endocrine disruptor. Its biological activity can be summarized as follows:
- Estrogenic Activity : TPT exhibits estrogenic properties by binding to estrogen receptors, which can lead to alterations in reproductive functions in exposed organisms. Studies have shown that TPT can inhibit aromatase, an enzyme crucial for estrogen synthesis, leading to decreased estradiol levels and increased testosterone levels in fish and other aquatic organisms .
- Neurotoxicity : Research indicates that TPT exposure during critical developmental stages can impair neurological functions. For instance, zebrafish exposed to TPT showed significant reductions in optomotor responses, indicating potential neurodevelopmental toxicity .
- Oxidative Stress : TPT has been implicated in inducing oxidative stress, which can lead to cellular damage and has been linked to various health issues including liver dysfunction and immune response alterations .
1. Endocrine Disruption in Aquatic Species
A study investigating the impact of TPT on zebrafish revealed that exposure during early life stages resulted in significant developmental abnormalities. The study reported a dose-dependent decrease in survival rates and abnormal eye development among larvae exposed to high concentrations of TPT (20 μg/L) at 24 hours post-fertilization (hpf) compared to control groups .
Exposure Age | Treatment Group | Survival Rate (%) | Notable Effects |
---|---|---|---|
24 hpf | Control | 100 | Normal development |
24 hpf | 0.2 μg/L TPT | ~90 | Minor effects |
24 hpf | 20 μg/L TPT | ~50 | Severe defects |
72 hpf | All treatments | >90 | No significant effects |
2. Aromatase Inhibition
This compound's ability to inhibit aromatase was demonstrated in a series of experiments where it was shown to significantly downregulate the expression of brain aromatase genes in treated fish, leading to masculinization effects . This finding highlights the compound's potential role as an endocrine disruptor impacting reproductive health.
3. Neurodevelopmental Impacts
In another study focusing on neurodevelopmental impacts, zebrafish larvae exposed to TPT exhibited impaired optomotor responses even after a recovery period, suggesting long-term neurological deficits due to early exposure . The research indicated that larvae exposed at earlier stages were more susceptible to adverse effects compared to those exposed later.
Toxicological Profile
The toxicological profile of this compound suggests significant risks associated with environmental exposure:
- Bioaccumulation : Due to its lipophilic nature, TPT tends to accumulate in fatty tissues of aquatic organisms, leading to increased toxicity over time.
- Long-term Effects : Chronic exposure has been linked with reproductive and developmental abnormalities across multiple species, raising concerns about its environmental persistence and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for quantifying Tributyl(1-propynyl)tin in environmental samples, and how can cross-contamination risks be minimized during sample preparation?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization is widely used for organotin quantification. To minimize cross-contamination, employ surrogate recovery standards (e.g., Tripentyl Butyltin) during extraction and cleanup. Recovery rates should be monitored (ideally 70–120%) to validate data reliability . Sample preparation must avoid PVC-containing materials, as they may leach interfering compounds .
Q. How should researchers design controlled experiments to assess the thermal stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design to test interactions between pH (4–10) and temperature (20–80°C). Employ nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy to track structural changes. Include method blanks and triplicate samples to account for instrumental drift and variability. Statistical analysis (e.g., ANOVA) should confirm significance thresholds (p < 0.05) .
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow NIH guidelines for hazardous chemical handling, including fume hood use, PPE (gloves, lab coats), and waste disposal protocols. Document ethical approvals for studies involving biological systems, and ensure compliance with CONSORT guidelines for experimental reproducibility .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of this compound be resolved when comparing laboratory simulations to field studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., sediment organic content, microbial activity). Use multivariate regression to isolate factors affecting degradation rates. Field studies should include spatially and temporally matched controls, while lab simulations must replicate field conditions (e.g., redox potential, light exposure) .
Q. What mechanistic insights can be gained by integrating computational modeling (e.g., DFT) with experimental data to elucidate degradation pathways of this compound in marine sediments?
- Methodological Answer : Combine density functional theory (DFT) simulations with LC-MS/MS data to predict bond cleavage sites. Validate models using isotopically labeled analogs in controlled degradation experiments. Align computational outputs with kinetic data (e.g., half-life calculations) to refine reaction mechanisms .
Q. How do synergistic interactions between this compound and co-contaminants (e.g., microplastics) influence toxicity profiles in aquatic organisms?
- Methodological Answer : Use factorial exposure experiments with model organisms (e.g., Daphnia magna). Measure biomarkers (e.g., glutathione-S-transferase activity) and apply isobolographic analysis to distinguish additive, antagonistic, or synergistic effects. Statistical power analysis should determine minimum sample sizes to detect significant interactions .
Q. Data Analysis and Quality Control
Q. What statistical approaches are optimal for interpreting low-concentration this compound data in heterogeneous sediment matrices?
- Methodological Answer : Apply robust regression models to account for heteroscedasticity. Use limit of detection (LOD) and limit of quantification (LOQ) criteria to exclude unreliable data points. Data normalization (e.g., organic carbon content) reduces matrix effects .
Q. Table: Key Quality Control Parameters for Tributyltin Analysis
Parameter | Acceptable Range | Relevance to this compound Studies |
---|---|---|
Surrogate Recovery | 70–120% | Validates extraction efficiency |
Method Blank Results | < LOD | Ensures no cross-contamination |
Matrix Spike Recovery | 85–115% | Confirms method accuracy in complex samples |
Intra-day Precision | RSD ≤ 15% | Assesses instrumental reproducibility |
Properties
IUPAC Name |
tributyl(prop-1-ynyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQJLTOSSVXOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369776 | |
Record name | Tributyl(1-propynyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64099-82-7 | |
Record name | Tributyl(1-propynyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(prop-1-yn-1-yl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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